N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
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Overview
Description
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural motif is found in various biologically active molecules, making it a subject of interest in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R,3S,6R)-3-[(2,5-difluoroanilino)-oxomethyl]amino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
- **N-{(2R,3R)-2-{[(1,3-Benzodioxol-5-ylmethyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-8-yl}benzenesulfonamide
Uniqueness
N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine is unique due to its specific structural features, such as the benzodioxole moiety and the hydroxylamine group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
912762-73-3 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-[2-amino-1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O3/c10-4-7(11-12)6-1-2-8-9(3-6)14-5-13-8/h1-3,12H,4-5,10H2 |
InChI Key |
KVUKFJRNPHKYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=NO)CN |
Origin of Product |
United States |
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